Cas no 478081-49-1 (2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine)
![2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine structure](https://www.kuujia.com/scimg/cas/478081-49-1x500.png)
2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine
- Oprea1_250603
- MLS000327057
- REGID_for_CID_1488065
- HMS2279F13
- SMR000179611
- 2-tert-butyl-1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine
- 2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine
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- Inchi: 1S/C18H19FN2/c1-18(2,3)16-11-14-7-5-9-20-17(14)21(16)12-13-6-4-8-15(19)10-13/h4-11H,12H2,1-3H3
- InChI Key: RMJNSCFBABJAKF-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)CN1C2C(=CC=CN=2)C=C1C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 352
- XLogP3: 4.7
- Topological Polar Surface Area: 17.8
2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670115-1mg |
2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine |
478081-49-1 | 98% | 1mg |
¥473.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670115-5mg |
2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine |
478081-49-1 | 98% | 5mg |
¥627.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670115-2mg |
2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine |
478081-49-1 | 98% | 2mg |
¥619.00 | 2024-05-12 |
2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine Related Literature
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
Additional information on 2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine
Introduction to 2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 478081-49-1)
2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine, identified by its CAS number 478081-49-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its versatility in drug design due to its ability to engage with multiple biological targets. The presence of both tert-butyl and 3-fluorobenzyl substituents in its structure imparts unique electronic and steric properties, making it a promising candidate for further exploration in medicinal chemistry.
The tert-butyl group at the 2-position of the pyrrolopyridine core enhances the lipophilicity of the molecule, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, the 3-fluorobenzyl moiety introduces a fluorine atom, which is known to modulate metabolic stability and binding affinity. These structural features have been strategically incorporated to optimize pharmacokinetic properties and improve target engagement.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Pyrrolopyridines, in particular, have been extensively studied due to their role as key components in various bioactive molecules. For instance, derivatives of this class have shown promise in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The specific substitution pattern of 2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine makes it an intriguing candidate for such applications.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The pyrrolopyridine core can be modified in numerous ways to fine-tune its biological activity. Researchers have leveraged computational modeling and high-throughput screening to identify derivatives with enhanced potency and selectivity. The fluorobenzyl group, in particular, has been shown to improve binding interactions with biological targets by increasing hydrophobicity and reducing metabolic susceptibility.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. Fluorine atoms can significantly alter the pharmacological properties of molecules, often leading to improved pharmacokinetics and reduced toxicity. The incorporation of a fluorobenzyl substituent in 2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine aligns with this trend, making it a valuable asset in medicinal chemistry libraries.
Recent studies have also highlighted the role of tert-butyl groups in enhancing molecular stability and reducing degradation rates. This property is particularly beneficial for drugs that require long-term efficacy and reliability. By incorporating a tert-butyl moiety at the 2-position of the pyrrolopyridine ring, researchers have created a compound that exhibits improved shelf life and bioavailability.
The synthesis of 2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework efficiently.
In conclusion, 2-(Tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 478081-49-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated potential make it an attractive candidate for further research and development. As our understanding of biological targets continues to evolve, compounds like this will play an increasingly vital role in the discovery of novel therapeutics.
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